molecular formula C20H16N4O3S B2885109 (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 374546-08-4

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2885109
CAS No.: 374546-08-4
M. Wt: 392.43
InChI Key: MFOPIDZXPJUQGV-NTCAYCPXSA-N
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Description

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-nitrophenyl group and an ethoxyphenylamino moiety. This compound belongs to a class of molecules with conjugated π-systems, which are often explored for their optoelectronic and sensing applications due to their tunable electronic properties. The presence of the nitro group (electron-withdrawing) and ethoxy group (electron-donating) creates a push-pull electronic configuration, enhancing intramolecular charge transfer (ICT) properties. Such structural motifs are common in fluorescent chemosensors and organic electronic materials .

The nitro group likely contributes to redox activity and anion-binding capabilities, as seen in similar nitrophenyl-substituted dyes .

Properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-2-27-18-9-5-16(6-10-18)22-12-15(11-21)20-23-19(13-28-20)14-3-7-17(8-4-14)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOPIDZXPJUQGV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes information regarding its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Key Properties:

  • Molecular Weight: 366.44 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents, limited solubility in water

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including compounds similar to this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 1A4311.98 ± 1.22Bcl-2 inhibition
Compound 2Jurkat1.61 ± 1.92Apoptosis induction
(E)-3...TBDTBDTBD

The presence of electron-donating groups in the phenyl ring has been correlated with increased cytotoxicity, suggesting that modifications to the structure can enhance biological activity .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that thiazole-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.22
Compound BEscherichia coli0.25

Studies have shown that the introduction of nitro groups enhances the antibacterial efficacy of thiazole derivatives, likely due to increased electron affinity leading to better interaction with bacterial targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The thiazole ring is crucial for both anticancer and antimicrobial activities.
  • Substituents on the phenyl rings , particularly electron-donating groups, significantly affect potency.
  • The nitrile group at position 2 plays a role in enhancing lipophilicity, aiding in cellular uptake.

Case Studies

  • Case Study on Anticancer Properties : A study conducted on a series of thiazole derivatives demonstrated that modifications at the para position of the phenyl group resulted in enhanced cytotoxicity against A431 cells, suggesting a direct correlation between structural modifications and biological efficacy .
  • Case Study on Antimicrobial Effectiveness : Another investigation reported that compounds with multiple nitro substitutions exhibited superior antibacterial activity compared to their mono-substituted counterparts, highlighting the importance of electronic effects in microbial inhibition .

Comparison with Similar Compounds

Thiazole Ring Substituents

  • 4-Chlorophenyl () : Chlorine’s electron-withdrawing nature similarly stabilizes the thiazole ring but may reduce solubility compared to nitro groups.
  • Naphthalen-1-yl () : Bulky aromatic substituents extend conjugation, red-shifting absorption/emission spectra, as seen in B-TPEAN ().

Amino Group Substituents

  • 4-Ethoxyphenylamino (Target Compound): The ethoxy group donates electrons via resonance, balancing the nitro group’s electron withdrawal. This is critical for fluorescence turn-on sensing mechanisms .
  • Diphenylamino (TP1, ): Bulkier and more electron-rich, diphenylamino groups enhance fluorescence quantum yield but may reduce solubility.
  • 2,4-Difluorophenyl () : Fluorine’s electronegativity increases binding affinity for specific anions but may reduce ICT efficiency compared to ethoxy .

Physical and Spectral Properties

Compound Name Substituents (Thiazole/Amino) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound 4-Nitrophenyl / 4-Ethoxyphenyl N/A N/A CN stretch ~2200 cm⁻¹; NO₂ peaks in NMR
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f, ) Pyridin-3-yl / H 155–157 66 CN stretch (IR); aromatic protons (NMR)
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g, ) 4-Chlorophenyl / H 185–187 59 C-Cl stretch ~750 cm⁻¹; furan protons
B-TPEAN () Triphenylvinyl / H N/A N/A Extended conjugation in UV-vis spectra
  • Melting Points : Chlorophenyl and bromophenyl derivatives () exhibit higher melting points (~185–190°C) due to stronger intermolecular interactions compared to pyridinyl or furyl analogues .
  • Spectral Data: All compounds show characteristic CN stretches near 2200 cm⁻¹ in IR. Nitrophenyl groups introduce distinct NO₂ symmetric/asymmetric stretches (~1350 and 1520 cm⁻¹) and deshielded NMR signals .

Anion Sensing

  • Target Compound vs. TP1 (): TP1, with a diphenylamino-thiophene moiety, detects cyanide at 4.24×10⁻⁸ M via fluorescence turn-on. The target compound’s nitro group may enable similar sensitivity but with a different binding mechanism (e.g., nucleophilic addition to the nitrophenyl group) .
  • Comparison with Fluorophenyl Derivatives () : Fluorine’s electronegativity enhances selectivity for small anions like fluoride, whereas ethoxy groups may favor larger anions (e.g., CN⁻) .

Optoelectronic Properties

  • B-TPEAN () : Exhibits piezochromic and acidichromic switching due to the triphenylvinyl group’s steric effects. The target compound’s nitro group could enable redox-responsive behavior but lacks the steric bulk for similar switching .
  • Stilbene Azobenzenes () : Nitrophenyl-substituted azobenzenes show high holographic efficiency. The target compound’s nitro-thiazole core may similarly stabilize charge-separated states for photonic applications .

Q & A

Q. What are the optimal synthetic routes for (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Thiazole ring formation : React α-haloketones with thiourea under reflux (e.g., ethanol, 80°C) .
  • Nitrophenyl introduction : Use HNO₃/H₂SO₄ nitration at 0–5°C to minimize byproducts .
  • Amination : Couple 4-ethoxyphenylamine via nucleophilic substitution in DMF with K₂CO₃ as a base .
  • Acrylonitrile formation : Perform Knoevenagel condensation using piperidine as a catalyst in anhydrous conditions .
    Optimization : Monitor reactions via TLC/HPLC; purify via column chromatography (silica gel, ethyl acetate/hexane). Use microwave-assisted synthesis to reduce time and improve regioselectivity .

Q. How can researchers confirm the stereochemical configuration (E/Z) of this compound and assess its stability under experimental conditions?

  • Methodological Answer :
  • Stereochemical confirmation : Use NOESY NMR to detect spatial proximity of protons across the double bond. For crystallographic validation, perform X-ray diffraction on single crystals grown via slow evaporation (e.g., DCM/hexane) .
  • Stability assessment : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., nitro group reduction to amine) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .
  • FTIR : Validate nitrile (C≡N stretch at ~2200 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) for molecular ion confirmation .
  • Elemental Analysis : Verify C/H/N/S ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., IC50 variability)?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HepG2 for anticancer studies) and normalize to reference compounds .
  • Compound stability : Pre-test solubility in DMSO/PBS and confirm stability via LC-MS during assays .
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with SPR to measure binding kinetics .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives with modified substituents?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with variations in ethoxy, nitro, or thiazole groups .
  • QSAR modeling : Use Gaussian or COSMO-RS to predict electronic effects (e.g., nitro group’s electron-withdrawing impact on thiazole reactivity) .
  • Biological profiling : Compare IC50 values against kinase targets (e.g., EGFR) to correlate substituent effects with activity .

Q. What experimental and computational approaches are effective for studying the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., Bcl-2 for anticancer activity) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • In vitro validation : Perform Western blotting to measure downstream protein expression (e.g., caspase-3 for apoptosis) .

Q. How can researchers address challenges in scaling up synthesis from milligram to gram scale?

  • Methodological Answer :
  • Continuous flow reactors : Optimize thiazole formation step in flow to enhance heat/mass transfer .
  • Purification scaling : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purity .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Interdisciplinary Applications

Q. What methodologies are suitable for exploring this compound’s potential in materials science (e.g., optoelectronics)?

  • Methodological Answer :
  • UV-Vis/fluorescence spectroscopy : Measure λmax and quantum yield in solutions/films to assess optoelectronic properties .
  • DFT calculations : Compute HOMO-LUMO gaps using B3LYP/6-31G* to predict charge transport behavior .
  • Thermal analysis : Perform TGA/DSC to evaluate stability up to 300°C for polymer composite applications .

Notes

  • Evidence Reliability : BenchChem sources (IDs 11, 16) were excluded per user guidelines.
  • Advanced Methods : Emphasis on orthogonal validation (e.g., SPR + enzymatic assays) to address data variability .
  • Industrial Relevance : Green chemistry principles (e.g., flow reactors) are highlighted for scalable synthesis .

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